Isoquinolin-1-yl(diphenyl)methanol
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Overview
Description
Isoquinolin-1-yl(diphenyl)methanol is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a nitrogen-containing heterocyclic compound that is structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-1-yl(diphenyl)methanol can be achieved through several methods. One common approach involves the reaction of isoquinoline with benzophenone in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-yl(diphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolin-1-yl(diphenyl)methanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield isoquinolin-1-yl(diphenyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, acylating agents, and other electrophiles.
Major Products Formed
Oxidation: Isoquinolin-1-yl(diphenyl)methanone.
Reduction: Isoquinolin-1-yl(diphenyl)methane.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinolin-1-yl(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Isoquinolin-1-yl(diphenyl)methanol can be compared with other similar compounds, such as:
Isoquinolin-1-yl(diphenyl)methanone:
Isoquinolin-1-yl(diphenyl)methane: A reduced derivative with distinct reactivity and uses.
Quinolin-1-yl(diphenyl)methanol: A structurally related compound with a quinoline instead of an isoquinoline moiety.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5467-92-5 |
---|---|
Molecular Formula |
C22H17NO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
isoquinolin-1-yl(diphenyl)methanol |
InChI |
InChI=1S/C22H17NO/c24-22(18-10-3-1-4-11-18,19-12-5-2-6-13-19)21-20-14-8-7-9-17(20)15-16-23-21/h1-16,24H |
InChI Key |
RWUBNIRCKNOULT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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